N-(2-aminoethyl)-3-methoxybenzamide hydrochloride
Description
N-(2-aminoethyl)-3-methoxybenzamide hydrochloride is a chemical compound that belongs to the class of benzamides. It is characterized by the presence of an aminoethyl group attached to the benzamide structure, with a methoxy group at the 3-position of the benzene ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
N-(2-aminoethyl)-3-methoxybenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-14-9-4-2-3-8(7-9)10(13)12-6-5-11;/h2-4,7H,5-6,11H2,1H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFVVUXEKAYPAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride typically involves the reaction of 3-methoxybenzoic acid with ethylenediamine. The process begins with the activation of 3-methoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form an active ester intermediate. This intermediate then reacts with ethylenediamine to yield N-(2-aminoethyl)-3-methoxybenzamide. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-3-methoxybenzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form primary amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-(2-aminoethyl)-3-methoxybenzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-3-methoxybenzamide hydrochloride involves its interaction with specific molecular targets. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
Tris(2-aminoethyl)amine: A compound with three aminoethyl groups attached to a central nitrogen atom.
2-Aminoethylmethacrylamide hydrochloride: A monomer used in polymerization reactions.
Uniqueness
N-(2-aminoethyl)-3-methoxybenzamide hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties. The presence of both an aminoethyl group and a methoxy group allows for versatile chemical reactivity and potential biological activity .
Biological Activity
N-(2-aminoethyl)-3-methoxybenzamide hydrochloride is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant studies.
- Chemical Formula: C10H14N2O2- HCl
- Molecular Weight: 230.69 g/mol
The compound features an aminoethyl group and a methoxy group attached to a benzamide structure, which contributes to its unique chemical reactivity and biological properties.
This compound interacts with various molecular targets, primarily through hydrogen bonding and electrostatic interactions facilitated by its aminoethyl group. The methoxy group enhances lipophilicity, aiding in cell membrane permeability and bioavailability.
Antimicrobial Properties
Research has indicated that derivatives of benzamides, including N-(2-aminoethyl)-3-methoxybenzamide, exhibit antimicrobial activity. For instance, studies have shown that related compounds can significantly reduce bacterial loads in infected models, suggesting a potential application in treating bacterial infections .
Case Study:
In a rabbit model of shigellosis, treatment with a benzamide derivative resulted in a substantial decrease in bacterial load (approximately 5 log units) over four days. Lower doses were associated with clinical recovery without severe toxicity, highlighting the therapeutic potential of this class of compounds .
Inhibition of Cell Division
The compound has been studied for its ability to inhibit cell division in bacteria such as Bacillus subtilis. It acts as an inhibitor of ADP-ribosyltransferase, affecting the cell division system by targeting the FtsZ protein, which is crucial for bacterial cell division. Genetic analyses have identified that mutations conferring resistance to this compound disrupt the normal function of FtsZ, indicating its role as a specific target .
Comparative Analysis with Similar Compounds
| Compound Name | Activity Description | EC50 (µM) |
|---|---|---|
| N-(2-aminoethyl)-N-phenyl benzamides | Potent against Trypanosoma brucei | 0.001 |
| 3-Methoxybenzamide | Inhibits cell division in Bacillus subtilis | Not specified |
| N-(4-chloro-phenyl) benzamide | Exhibits moderate activity against various pathogens | Not specified |
The comparative analysis reveals that while this compound shares structural similarities with other benzamides, its unique substitution pattern allows for distinct biological activities.
Antiparasitic Activity
Recent studies have identified analogues of N-(2-aminoethyl)-3-methoxybenzamide as promising candidates in the treatment of Human African Trypanosomiasis (HAT). A specific analogue demonstrated effective oral bioavailability and significant antiparasitic activity in murine models, curing infected mice after treatment .
Dopamine Receptor Agonism
Research has also explored the compound's potential as a D3 dopamine receptor agonist. In high-throughput screening assays, it exhibited selective agonistic activity at the D3 receptor while showing minimal antagonistic effects at D2 receptors, suggesting potential applications in neuropharmacology .
Q & A
Q. What are the standard synthetic routes for preparing N-(2-aminoethyl)-3-methoxybenzamide hydrochloride and its analogs?
- Methodology : The compound is typically synthesized via a multi-step process:
Amine Protection : Use N-Boc-2-aminoacetaldehyde to protect the primary amine group.
Acylation : React with substituted benzoyl chlorides (e.g., 3-methoxybenzoyl chloride) under basic conditions (e.g., triethylamine).
Deprotection : Remove the Boc group using HCl in dioxane or methanol, yielding the hydrochloride salt .
- Example : Compound 15 (N-(2-aminoethyl)-2,4-dichloro-N-(4-chloro-3-methoxyphenyl)benzamide hydrochloride) was synthesized with a 63% yield using 4-chloro-3-methoxyaniline and 2,4-dichlorobenzoyl chloride .
- Key Data :
| Substituent on Benzamide | Yield (%) | Purity (HPLC/NMR) |
|---|---|---|
| 4-Chloro-3-methoxyphenyl | 63 | >95% |
| 3-Chloro-4-fluorophenyl | 54 | >90% |
Q. How are structural and purity characteristics validated for this compound?
- Methodology :
- 1H NMR (300–500 MHz, d6-DMSO) : Confirm proton environments (e.g., methoxy groups at δ 3.8–3.9 ppm, aromatic protons at δ 6.8–8.2 ppm) .
- ESI-MS : Verify molecular ion peaks (e.g., [M+H]+ for C₁₆H₁₈ClN₂O₂·HCl expected at m/z 337.1) .
- HPLC : Ensure >95% purity using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What preliminary biological screening models are used for this compound?
- Methodology :
- In vitro assays : Test against Trypanosoma brucei (IC₅₀ values) using resazurin-based viability assays. Derivatives with 3-methoxy groups show moderate activity (IC₅₀ ~1–10 µM) .
- Selectivity : Compare cytotoxicity in mammalian cell lines (e.g., HEK293) to assess therapeutic index .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation, methoxy positioning) impact anti-parasitic activity?
- Methodology :
- SAR Analysis :
- Electron-Withdrawing Groups (Cl, CF₃) : Enhance binding to parasitic enzymes (e.g., T. brucei methionyl-tRNA synthetase). For example, 2,4-dichloro substitution reduces IC₅₀ by 50% compared to unsubstituted analogs .
- Methoxy Position : 3-Methoxy improves solubility but reduces membrane permeability vs. 4-methoxy analogs .
- Data Contradiction : Higher yields (75–90%) for trifluoromethyl derivatives (e.g., compound 66) contrast with lower yields (54%) for bulkier substituents (e.g., isopropylphenoxy), suggesting steric hindrance impacts reaction efficiency .
Q. What analytical challenges arise in resolving stereochemical or polymorphic forms of the hydrochloride salt?
- Methodology :
- X-ray Crystallography : Resolve crystal packing (e.g., monoclinic P2₁/c space group for analogs like N-cyclohexyl-3-methoxybenzamide) to confirm hydrogen bonding between NH₂ and chloride ions .
- DSC/TGA : Monitor decomposition temperatures (~200–250°C) to identify stable polymorphs .
Q. How can in vivo pharmacokinetic parameters be optimized for this compound?
- Methodology :
- LogP Adjustments : Introduce polar groups (e.g., hydroxyl) to reduce LogP from ~3.5 to <2.5, enhancing aqueous solubility.
- Prodrug Strategies : Mask the amine with acetyl or carbamate groups to improve oral bioavailability, followed by enzymatic cleavage in plasma .
Data Contradictions and Resolution
Q. Why do NMR spectra of analogs show discrepancies in aromatic proton splitting patterns?
- Resolution :
- Solvent Effects : d6-DMSO vs. CDCl₃ alters hydrogen bonding, shifting δ values (e.g., NH₂ protons appear broader in DMSO) .
- Dynamic Exchange : Rapid amine proton exchange in HCl salts can collapse splitting; use D₂O shaking to confirm exchangeable protons .
Q. How to address low reproducibility in Boc-deprotection yields (e.g., 51% vs. 89% for isomers)?
- Resolution :
- Reaction Monitoring : Use TLC or inline IR to track Boc removal. Optimize HCl concentration (2–4 M in dioxane) and reaction time (1–2 hours) .
- Purification : Employ preparative HPLC with trifluoroacetic acid (0.1% v/v) to separate isomers (e.g., compounds 5.1.1.18 and 5.1.1.19) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
